6-(2,2,2-Trifluoroethoxy)nicotinic acid chemical properties
6-(2,2,2-Trifluoroethoxy)nicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)nicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The incorporation of the trifluoroethoxy group imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its core chemical properties, reactivity, and handling, synthesized from available chemical data and established scientific principles.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any laboratory work. 6-(2,2,2-Trifluoroethoxy)nicotinic acid is known by several synonyms, reflecting its structure as a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a trifluoroethoxy group.
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Common Synonyms : 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid, 5-Carboxy-2-(2,2,2-trifluoroethoxy)pyridine[1][2]
The molecule's structure features a pyridine core, which is an aromatic heterocycle. The carboxylic acid group at the 3-position is an electron-withdrawing group, while the ether-linked trifluoroethoxy group at the 6-position also exerts a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This electronic profile is critical to its reactivity and potential biological activity.
Caption: Molecular Structure of 6-(2,2,2-Trifluoroethoxy)nicotinic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The properties of 6-(2,2,2-Trifluoroethoxy)nicotinic acid are summarized below.
| Property | Value | Source |
| Physical Form | Crystalline Powder | [1] |
| Color | White | [1] |
| Melting Point | 174 °C | [1][2][4] |
| Boiling Point (Predicted) | 274.7 ± 40.0 °C | [1][2][4] |
| Density (Predicted) | 1.453 ± 0.06 g/cm³ | [1][2][4] |
| pKa (Predicted) | 3.55 ± 0.10 | [1][2] |
| Water Solubility | >33.2 µg/mL | [4] |
| Vapor Pressure (25°C) | 0.00257 mmHg | [4] |
Expert Insights: The melting point of 174 °C suggests a stable crystalline lattice, likely facilitated by hydrogen bonding between the carboxylic acid groups of adjacent molecules. The predicted pKa of 3.55 is notably lower than that of unsubstituted nicotinic acid (~4.85). This increased acidity is a direct consequence of the strong electron-withdrawing nature of both the pyridine nitrogen and the 6-position trifluoroethoxy group, which stabilize the conjugate base (nicotinate) through induction. This enhanced acidity can be a key factor in its biological interactions and formulation development.
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. While specific spectral data for this exact compound is not publicly available, a predictive analysis based on its structure provides a reliable guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the ethoxy methylene group. Based on known spectra of nicotinic acid derivatives, the aromatic protons would appear in the downfield region (typically 7.5-9.0 ppm)[5][6]. The proton at the 2-position of the ring is expected to be the most downfield due to its proximity to the ring nitrogen and the carboxylic acid. The methylene protons (-OCH₂-) would likely appear as a quartet around 4.5-5.0 ppm, coupled to the three fluorine atoms of the CF₃ group.
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¹³C NMR : The carbon spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The six pyridine carbons will have characteristic shifts, influenced by their position relative to the nitrogen and the substituents. The two carbons of the trifluoroethoxy group will also be visible, with the CF₃ carbon showing a characteristic quartet due to one-bond coupling with the fluorine atoms.
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¹⁹F NMR : This is a crucial technique for any fluorinated compound. A single, sharp signal (a triplet, due to coupling with the adjacent CH₂ protons) is expected, confirming the presence and electronic environment of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and provides an unambiguous confirmation of the fluorine-containing moiety.
Experimental Workflow: NMR Analysis
Caption: General workflow for NMR-based structural elucidation.
Synthesis and Reactivity
Synthetic Pathway Insights
Caption: Plausible synthetic pathway based on listed raw materials.
Chemical Reactivity
The reactivity of 6-(2,2,2-Trifluoroethoxy)nicotinic acid is dominated by its two primary functional groups:
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Carboxylic Acid : This group undergoes typical reactions such as:
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Esterification : Reaction with alcohols under acidic conditions to form esters.
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Amidation : Activation (e.g., to an acyl chloride or with coupling reagents like EDC/HOBt) followed by reaction with amines to form amides. This is a cornerstone reaction in drug development for creating compound libraries.
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Reduction : Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.
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Pyridine Ring : The pyridine ring is electron-deficient, which influences its reactivity. The presence of the strongly electron-withdrawing trifluoroethoxy group further deactivates the ring towards electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the carboxyl group. The pyridine nitrogen can act as a base or a ligand in coordination chemistry.
Applications in Research and Drug Development
Nicotinic acid and its derivatives are well-established scaffolds in medicinal chemistry, known for a range of biological activities[7][8][9]. Fluorinated organic molecules are of particular interest in drug discovery for several reasons:
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Metabolic Stability : The C-F bond is very strong, and the trifluoromethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
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Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.
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Improved Pharmacokinetics : The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
6-(2,2,2-Trifluoroethoxy)nicotinic acid is a key intermediate used in the synthesis of more complex molecules targeting a variety of diseases[10]. Its structure provides a handle (the carboxylic acid) for further chemical elaboration, allowing for its incorporation into larger, more complex drug candidates.
Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety.
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Hazard Classification : Classified as an irritant (Xi)[1][2].
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Risk Statements : R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R43 (May cause sensitisation by skin contact)[1][2].
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Safety Statements : S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1][2].
Protocol: Safe Handling and Storage
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
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Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
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Storage : Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C[1][2]. This prevents degradation from moisture and atmospheric contaminants.
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Spills : In case of a spill, dampen the solid material with water to prevent dust from becoming airborne, then sweep it up into a suitable container for disposal[11].
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Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.
Conclusion
6-(2,2,2-Trifluoroethoxy)nicotinic acid is a specialized chemical building block with a unique combination of properties conferred by its heterocyclic core and trifluoroethoxy substituent. Its defined physicochemical characteristics, predictable spectroscopic profile, and versatile reactivity at the carboxylic acid moiety make it a valuable tool for chemists, particularly in the field of drug discovery. Understanding its increased acidity, metabolic stability, and safe handling requirements is essential for its effective and safe utilization in the laboratory.
References
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6-[(2,2,2-Trifluoroethoxy)methyl]nicotinic acid CAS#: 1072855-75-4. ChemWhat. [Link]
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6-(2,2,2-TRIFLUOROETHOXY)NICOTINIC ACID. Chongqing Chemdad Co.. [Link]
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NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. [Link]
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Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
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Nicotinic acid. Wikipedia. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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